molecular formula C10H16N4 B12226519 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

Cat. No.: B12226519
M. Wt: 192.26 g/mol
InChI Key: ZKNGIGSPDDCUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that features both a pyrimidine ring and a diazepane ring. The presence of these two rings makes it a compound of interest in medicinal chemistry and pharmaceutical research. The pyrimidine ring is known for its wide range of biological activities, while the diazepane ring is often associated with psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane typically involves the formation of the pyrimidine ring followed by the construction of the diazepane ring. One common method involves the reaction of 5-methylpyrimidine-2-carbaldehyde with 1,4-diaminobutane under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the diazepane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives of the diazepane ring.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant properties. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylpyrimidin-2-yl)-1,4-diazepane: Unique due to the combination of pyrimidine and diazepane rings.

    Pyrimido[1,2-a]benzimidazoles: Known for their antiviral and anticancer activities.

    Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.

    Imidazole Containing Compounds: Broad range of biological activities, including antibacterial and antifungal properties.

Uniqueness

This compound stands out due to its dual-ring structure, which imparts a unique set of chemical and biological properties. The combination of the pyrimidine and diazepane rings allows for diverse reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(5-methylpyrimidin-2-yl)-1,4-diazepane

InChI

InChI=1S/C10H16N4/c1-9-7-12-10(13-8-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3

InChI Key

ZKNGIGSPDDCUAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.